Product packaging for 5-Methylideneoctane-4-peroxol(Cat. No.:CAS No. 142921-13-9)

5-Methylideneoctane-4-peroxol

Cat. No.: B12551551
CAS No.: 142921-13-9
M. Wt: 158.24 g/mol
InChI Key: KKMFCOURVQDGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylideneoctane-4-peroxol is an organic peroxide compound offered for specialized chemical research and development. Organic peroxides are a critical class of reagents in synthetic chemistry, widely recognized for their ability to act as radical initiators in polymerization reactions and as versatile oxidants in the transformation of complex molecules. In particular, methyl-containing peroxides have garnered significant interest for their utility in methylation reactions via radical pathways. These reactions are valuable for the late-stage functionalization of pharmaceuticals and other bioactive molecules, where the introduction of a methyl group can profoundly alter the compound's metabolic stability and binding affinity, an effect often termed the "magic methyl effect". Researchers can leverage this compound to explore novel C-H activation and C-C bond-forming methodologies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Due to the inherent thermal and shock sensitivity of organic peroxides, this compound requires specialized handling and storage. Researchers must consult the Safety Data Sheet (SDS) and conduct a comprehensive hazard analysis prior to use. Proper safety precautions, including the use of personal protective equipment and working in a fume hood, are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B12551551 5-Methylideneoctane-4-peroxol CAS No. 142921-13-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142921-13-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-hydroperoxy-5-methylideneoctane

InChI

InChI=1S/C9H18O2/c1-4-6-8(3)9(11-10)7-5-2/h9-10H,3-7H2,1-2H3

InChI Key

KKMFCOURVQDGKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)CCC)OO

Origin of Product

United States

Synthesis Methodologies and Mechanistic Investigations of 5 Methylideneoctane 4 Peroxol

Strategies for the Introduction of Peroxy Functionalities into Alkene Systems

The creation of a carbon-oxygen bond, specifically the peroxy bond, in alkene systems can be accomplished through several distinct mechanistic pathways. These routes are influenced by factors such as temperature, the presence of initiators, catalysts, and the specific reagents employed.

Autoxidation is the spontaneous oxidation of a compound in the presence of oxygen. For alkenes, this process typically proceeds through a free-radical chain mechanism and is a common route for the formation of hydroperoxides at allylic positions.

The autoxidation of alkenes can be initiated at low to moderate temperatures (typically between 130-160°C) in the presence of air or oxygen. acs.org This process is particularly relevant for the synthesis of allylic hydroperoxides from unsymmetrical alkenes like the precursor to 5-Methylideneoctane-4-peroxol. The reaction is a degenerate branched-chain reaction, where the hydroperoxide products themselves can act as initiators. nih.gov

The process begins with an initiation step, where a radical initiator abstracts a hydrogen atom from the allylic position of the alkene, as this is the most weakly bound C-H bond. In the case of 5-methylideneoctane, this would occur at carbon 4, leading to a resonance-stabilized allylic radical. This radical then reacts with molecular oxygen in a barrierless reaction to form an alkylperoxy radical (ROO•). nih.gov This peroxy radical can then abstract a hydrogen atom from another alkene molecule to form the hydroperoxide product, this compound, and a new alkyl radical, thus propagating the chain. nih.gov Low-temperature conditions are often crucial to prevent the decomposition of the desired peroxide products. acs.orgnih.gov

Table 1: Effect of Temperature on Autoxidation of Bitumen (6-hour duration)

Oxidation Temperature (°C) Density (g/cm³) Mass Loss (wt %)
140 1.018 ~0.6-0.8
150 1.021 ~0.6-0.8
160 1.025 ~0.6-0.8

This table illustrates the general physical changes observed during the low-temperature autoxidation of complex hydrocarbon mixtures, which includes alkenes. Data adapted from a study on bitumen oxidation. acs.org

The formation of peroxides from alkenes via free-radical pathways is a classic example of a chain reaction, consisting of three distinct phases: initiation, propagation, and termination. libretexts.orgpharmaguideline.com

Initiation: The reaction is started by a radical initiator, which can be formed by the homolytic cleavage of a weak bond, often in a peroxide initiator like benzoyl peroxide, upon exposure to heat or UV light. libretexts.orgjove.com This initial radical (X•) then abstracts an allylic hydrogen from the alkene (RH) to generate an alkyl radical (R•). libretexts.org

Propagation: The alkyl radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). nih.gov This peroxy radical then abstracts a hydrogen from another alkene molecule (RH) to yield the hydroperoxide product (ROOH) and a new alkyl radical (R•), which continues the chain. nih.govpharmaguideline.com

Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. libretexts.org

This mechanism is responsible for the "peroxide effect" observed in the anti-Markovnikov addition of HBr to alkenes, where the presence of peroxides initiates a free-radical addition mechanism. chemguide.co.ukvedantu.comlibretexts.orgquimicaorganica.org While this specific reaction leads to alkyl bromides, the underlying principles of radical generation and propagation are analogous to those in autoxidation for peroxide formation. jove.comyoutube.com

While radical pathways are common, peroxy functionalities can also be introduced via nucleophilic routes. In these reactions, a peroxide-containing nucleophile, such as the hydroperoxide anion (HOO⁻), attacks an electrophilic carbon. This is less common for the direct synthesis of allylic hydroperoxides from simple alkenes, as the double bond is not inherently electrophilic. However, if the alkene is first converted to an intermediate with a good leaving group at the allylic position (e.g., an allylic halide), a hydroperoxide can be formed through an SN2-type nucleophilic substitution reaction.

Alternatively, in the presence of a strong acid, hydrogen peroxide can be added to an aqueous phase containing an organic peroxide and an alcohol like tert-butanol (B103910) to facilitate the production of new organic peroxides. google.com

Transition metals can catalyze the allylic oxidation of alkenes, often with greater selectivity and efficiency than non-catalyzed autoxidation. nih.gov Catalysts based on metals like molybdenum, rhodium, and manganese are known to be effective. acs.orgdocumentsdelivered.com For instance, dirhodium(II) caprolactamate has been shown to be an exceptional catalyst for the allylic oxidation of various olefins using tert-butyl hydroperoxide as the oxidant. nih.govacs.org

These reactions can proceed through various mechanisms, including the formation of high-valent metal-peroxy intermediates. acs.org In some cases, the metal catalyst facilitates the decomposition of a hydroperoxide initiator to generate radicals, while in others, it may be directly involved in the oxygen transfer step. The use of enzymatic catalysts, such as unspecific peroxygenases (UPOs), also represents a promising strategy for achieving high chemo- and regioselectivity in allylic oxidations. acs.orgfrontiersin.org

Table 2: Examples of Metal- and Enzyme-Catalyzed Allylic Oxidations

Catalyst System Alkene Substrate Oxidant Product Type Reference
Dirhodium(II) caprolactamate Various Olefins tert-Butyl hydroperoxide Allylic Oxidation Products acs.org
Unspecific Peroxygenases (UPOs) Substituted Cyclohexenes H₂O₂ Allylic Alcohols/Ketones nih.gov
Pyrrole-proline diketopiperazine Electron-rich Alkenes Molecular Oxygen Allylic Alcohols rsc.org

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. study.commasterorganicchemistry.comyoutube.com The reaction of an alkene with ozone initially forms an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly rearranges to a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. study.comacs.orgcopernicus.org

These highly reactive Criegee intermediates can be trapped by various protic solvents, such as alcohols or carboxylic acids. acs.org In the presence of an alcohol (R'OH), the Criegee intermediate will react to form an α-alkoxyalkyl hydroperoxide (AAAH). acs.org This pathway provides a controlled method for forming specific hydroperoxide structures that might be difficult to access through radical autoxidation. For example, the ozonolysis of 5-methylideneoctane in the presence of methanol (B129727) could potentially lead to the formation of a hydroperoxide product. Stabilized Criegee intermediates are known to react with water to form organic hydroperoxides. researchgate.netresearchgate.net The combination of ozone and a hydroperoxide has also been shown to produce unsymmetrical geminal bisperoxides from alkenes. nih.gov

The ozonolysis reaction is typically carried out at low temperatures (e.g., -78°C) to prevent unwanted side reactions, and the intermediate ozonide is then worked up under either reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to yield the final carbonyl products. masterorganicchemistry.comkhanacademy.orgdoubtnut.com However, by intercepting the Criegee intermediate, the reaction can be diverted to produce peroxide compounds. escholarship.org

Autoxidation Pathways and Initiated Radical Mechanisms

Hypothesized Synthesis Routes for this compound

Given the likely absence of established protocols for the specific target molecule, its synthesis can be envisioned through several strategic approaches, each starting from different precursors and employing distinct mechanistic pathways.

A direct approach to forming the peroxolane ring involves the peroxidation of an unsaturated precursor, such as 5-methylideneoct-4-ene. This conjugated diene system is a suitable substrate for reactions with various forms of activated oxygen.

One common method is the reaction with singlet oxygen (¹O₂), often generated photochemically. The reaction of a conjugated diene with singlet oxygen can proceed via a [4+2] cycloaddition (a Diels-Alder type reaction) to yield an endoperoxide. For 5-methylideneoct-4-ene, this would theoretically lead to a six-membered cyclic peroxide, which could potentially rearrange. Alternatively, an ene reaction could occur, forming an allylic hydroperoxide, which might subsequently undergo intramolecular cyclization to form the desired five-membered peroxolane ring.

Another strategy is the cobalt-catalyzed aerobic peroxidation in the presence of a silane, known as the Isayama–Mukaiyama reaction. This method converts alkenes into triethylsilyl peroxides. nih.gov For a diene precursor, selective peroxidation of one double bond could generate a silyl (B83357) peroxide intermediate. Subsequent desilylation and intramolecular cyclization could then form the 1,2-dioxolane ring. nih.gov

Table 1: Hypothetical Outcomes of 5-Methylideneoct-4-ene Peroxidation

MethodReagentsPotential IntermediateExpected Product
Photooxygenation¹O₂ (generated via photosensitizer)Allylic hydroperoxideThis compound
Isayama-Mukaiyama PeroxidationCo(II) catalyst, O₂, Et₃SiHSilyl peroxideThis compound (after desilylation/cyclization)
Metal-Catalyzed PeroxidationMn(III) or Fe(II) catalysts, TBHPPeroxy radicalThis compound

Radical cyclization pathways offer a powerful method for constructing cyclic peroxide structures. duke.eduacs.org These reactions typically involve the generation of a peroxy radical at a specific position within an unsaturated molecule, which then undergoes an intramolecular addition to a double bond. dtic.mil

For the synthesis of this compound, a hypothetical precursor such as a hydroperoxide derived from 5-methylideneoctane could be subjected to radical-generating conditions. For instance, abstraction of the hydroperoxidic hydrogen atom by an initiator would form an oxygen-centered peroxy radical. This radical could then undergo a 5-exo-trig cyclization onto the adjacent methylidene group. The resulting carbon-centered radical would then need to be trapped, for example by molecular oxygen, to form a new peroxy radical, which could eventually be reduced to the final product. duke.edu

The mechanism of peroxy radical cyclization is a key step in the autoxidation of unsaturated organic compounds like lipids and natural rubber. dtic.mil Theoretical studies suggest that for unsaturated peroxy radicals, cyclization can be competitive with other reaction pathways like internal hydrogen shifts. nih.gov The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo) is a critical factor, with the formation of five-membered rings often being kinetically favored.

Table 2: Key Steps in Hypothesized Peroxy Radical Cyclization

StepDescriptionMechanistic Detail
1. Initiation Formation of a peroxy radical from a hydroperoxide precursor.Homolytic cleavage of the O-H bond of a hydroperoxide.
2. Cyclization Intramolecular addition of the peroxy radical to a double bond.5-exo-trig cyclization is favored for forming the peroxolane ring. nih.gov
3. Propagation/Termination Trapping of the resulting carbon-centered radical.Reaction with O₂ to form a new peroxy radical, or H-atom abstraction.

The conjugate addition of hydroperoxides to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization, provides a versatile route to functionalized cyclic peroxides. mdpi.com To synthesize this compound, a suitable precursor would be a γ,δ-unsaturated β-keto ester or a related unsaturated ketone.

This approach often utilizes organocatalysis, for example with cinchona-derived amines, to achieve asymmetric peroxidation. mdpi.comucc.ie The reaction proceeds via the conjugate addition of a hydroperoxide, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide, to the unsaturated carbonyl compound. The resulting enolate intermediate can then be trapped. Subsequent chemical transformations can induce cyclization to form the 1,2-dioxolane ring. For instance, reduction of the ketone functionality to a hydroxyl group, followed by an acid- or base-catalyzed cyclization of the resulting δ-peroxy-β-hydroxy ester, can yield the desired cyclic peroxide. mdpi.com This method allows for the introduction of multiple stereocenters with a high degree of control.

Table 3: Hypothetical Organocatalyzed Peroxidation-Cyclization Sequence

StepPrecursorReagentsIntermediate
1. Peroxidation γ,δ-Unsaturated β-keto esterTBHP, Quinine-derived catalystδ-Peroxy-β-keto ester
2. Reduction δ-Peroxy-β-keto esterNaBH₄δ-Peroxy-β-hydroxy ester
3. Cyclization δ-Peroxy-β-hydroxy esterP₂O₅ or Ag(I) catalystThis compound derivative

Controlling Regioselectivity and Stereoselectivity in Peroxide Synthesis

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The choice of synthetic route and reaction conditions plays a crucial role in determining the outcome.

Regioselectivity: In the peroxidation of a diene like 5-methylideneoct-4-ene, regioselectivity involves targeting a specific double bond. The nucleophilicity of the double bonds can influence the reaction; electron-rich double bonds are generally more reactive towards electrophilic oxidizing agents. csbsju.edu In radical cyclizations, regioselectivity is governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically preferred over 6-endo pathways for forming five-membered rings. nih.gov Iodoperoxidation reactions have also shown that the choice of the iodide reagent can control whether Markovnikov or anti-Markovnikov addition occurs, demonstrating reagent-controlled regioselectivity. rsc.org

Stereoselectivity: The control of stereochemistry is critical for producing a single enantiomer or diastereomer. In organocatalyzed peroxidations of unsaturated carbonyls, chiral catalysts, such as cinchona alkaloids, can induce high enantioselectivity in the initial conjugate addition step. mdpi.com For substrate-controlled diastereoselectivity, existing chiral centers in the precursor molecule can direct the approach of the oxidizing agent. For example, the stereoselective formation of epoxy alkyl peroxides has been achieved with high diastereoselection by using Lewis acids like tin(IV) chloride with allylic alcohols containing a lactam ring. acs.orgacs.orgnih.gov The stereochemical outcome of epoxidation reactions is often concerted and stereospecific, meaning a cis-alkene yields a cis-epoxide and a trans-alkene yields a trans-epoxide, a principle that can be extended to some peroxidation reactions. libretexts.orgchemistrysteps.com

Table 4: Factors Influencing Selectivity in Peroxide Synthesis

Selectivity TypeControlling FactorExample
Regioselectivity Substrate electronic propertiesPreferential oxidation of the more electron-rich double bond in a diene.
Regioselectivity Reaction mechanismKinetic preference for 5-exo-trig cyclization in radical pathways.
Stereoselectivity Chiral catalystsEnantioselective peroxidation using cinchona-derived organocatalysts. mdpi.com
Stereoselectivity Substrate directing groupsDiastereoselective epoxidation directed by a nearby hydroxyl group.
Stereoselectivity Reagent choiceUse of Lewis acids to influence the facial selectivity of peroxide attack. acs.org

Reaction Mechanisms and Chemical Transformations of 5 Methylideneoctane 4 Peroxol

Homolytic Cleavage of the O−O Bond and Radical Generation

No published research is available for the homolytic cleavage of the O-O bond in 5-Methylideneoctane-4-peroxol.

There are no experimental or theoretical studies on the initiation of free radical processes from this compound.

The propagation steps involving alkoxy and peroxy radicals derived from this compound have not been documented.

Rearrangement Reactions of Peroxy Compounds

Specific rearrangement reactions of this compound are not described in the scientific literature.

There is no information regarding the intramolecular rearrangements of the putative unsaturated peroxy radical of this compound.

The potential cyclization reactions of radicals derived from this compound have not been investigated.

Hydrogen-shift reactions within the peroxy radical of this compound are not documented in any known chemical research.

Oxidative Transformations Involving the Peroxy Group

The peroxide linkage (O-O) is the defining feature of this compound, and it governs the compound's oxidative reactivity. This bond is inherently weak and susceptible to cleavage, making the molecule a potent oxidizing agent. quora.comresearchgate.net

The methylidene group of this compound can undergo epoxidation when treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the alkene's π-bond in a single, stereospecific step. libretexts.orglibretexts.org This would result in the formation of a spiro-epoxide derivative.

Alternatively, catalytic epoxidation can be achieved using hydrogen peroxide in the presence of a metal catalyst. wikipedia.org Transition metal complexes, for instance, can activate the peroxide and facilitate the oxygen transfer to the double bond. wikipedia.org

A notable possibility for a molecule like this compound is an intramolecular oxygen transfer. Upon thermal or photochemical activation, the O-O bond can cleave, and the resulting oxygen radicals could potentially add across the adjacent double bond, leading to the formation of a bis(epoxide) with a syn-configuration. bilkent.edu.tr

Reagent/Catalyst SystemPlausible ProductKey Mechanistic FeatureReference
m-CPBASpiro-epoxide derivativeConcerted "Butterfly" mechanism libretexts.orglibretexts.org
H₂O₂/Metal Catalyst (e.g., Vanadium)Spiro-epoxide derivativeMetal peroxy complex intermediate wikipedia.org
Thermal/Photochemical ActivationBis(epoxide) derivativeIntramolecular oxygen radical addition bilkent.edu.tr

The peroxide functional group is highly reactive and can interact with various other functional groups. pressbooks.publibretexts.org Due to its oxidizing nature, it can participate in numerous transformations. The reactivity of the peroxide group is often harnessed in organic synthesis. acs.orgfigshare.comnih.govresearchgate.net

Reduction: The peroxide bond can be readily cleaved by reducing agents. For example, treatment with phosphines like triphenylphosphine (B44618) (PPh₃) would reduce the peroxide to the corresponding diol.

Acid/Base-Mediated Opening: Epoxides, which can be formed from the methylidene group, are susceptible to ring-opening reactions under both acidic and basic conditions, yielding diols or other functionalized derivatives. masterorganicchemistry.com

Radical Reactions: The peroxide can serve as a radical initiator. In the presence of a suitable substrate, such as HBr, the peroxide can initiate a free radical addition across the methylidene double bond, leading to an anti-Markovnikov product. libretexts.orggoogle.com

Mechanisms of Peroxide Decomposition and Stabilization Strategies

Organic peroxides are known for their instability and can decompose, sometimes explosively, when subjected to heat, light, or mechanical shock. dtic.mil The decomposition process is highly exothermic and can become self-accelerating if the heat generated is not dissipated. dtic.mil

The stability of this compound is influenced by several factors:

Temperature: Heat is a primary driver of peroxide decomposition. The rate of decomposition increases with temperature. For any given organic peroxide, there is a specific temperature at which it will undergo self-accelerating decomposition. dtic.mil

Light: Photochemical energy, particularly in the UV spectrum, can induce the homolytic cleavage of the weak O-O bond, initiating decomposition. researchgate.net This process involves the excitation of the molecule to an electronically excited state, followed by dissociation. researchgate.net

Presence of Catalysts and Contaminants: Transition metal ions can significantly catalyze the decomposition of peroxides. Therefore, contact with metals should be avoided.

Molecular Structure: The presence of the unsaturated methylidene group adjacent to the peroxide ring may influence its stability. There can be orbital interactions between the peroxide system and the double bond which might affect the bond strength. bilkent.edu.tr

FactorEffect on DecompositionUnderlying PrincipleReference
Increased TemperatureAccelerates decompositionProvides energy to overcome the activation barrier for O-O bond cleavage. dtic.mil
UV Light ExposureInitiates decompositionPhotochemical excitation leads to homolytic bond fission. researchgate.net
Transition Metal ContaminantsCatalyzes decompositionFacilitates redox reactions that break the peroxide bond.
Adjacent UnsaturationMay decrease stabilityPotential for orbital interactions and intramolecular reactions. bilkent.edu.tr

The decomposition of organic peroxides like this compound typically proceeds through a free-radical chain reaction. researchgate.net

Initiation: The process begins with the homolytic cleavage of the O-O bond, which has a low bond dissociation energy. This initial step generates two oxygen-centered radicals. quora.comresearchgate.net

Propagation: These highly reactive radicals can then participate in a cascade of subsequent reactions. This can include intramolecular cyclization, where the radical attacks the double bond, or intermolecular reactions like abstracting a hydrogen atom from another molecule. researchgate.netnih.gov The presence of an unsaturated group can lead to the formation of various cyclic peroxide compounds. researchgate.net

Termination: The radical chain reaction is terminated when two radical species combine.

The primary intermediates in these pathways are typically peroxyl and alkoxyl radicals. researchgate.netmdpi.comresearchgate.net In the case of unsaturated peroxides, the reaction can be complex, leading to a mixture of products including epoxides and alcohols. researchgate.net

Stabilization Strategies: To mitigate the inherent instability of organic peroxides, several strategies are employed:

Use of Stabilizers: Radical scavengers, such as certain phenolic compounds, can be added to inhibit the free-radical chain reactions that lead to decomposition. dtic.mil

Temperature Control: Storing peroxides at low temperatures is crucial to minimize the rate of thermal decomposition. dtic.mil

Exclusion of Light and Contaminants: Storing in opaque containers and ensuring high purity can prevent light-induced decomposition and catalytic breakdown. dtic.mil

Theoretical and Computational Studies of Unsaturated Peroxides

Quantum Chemical Calculations for Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular structure and reactivity of 5-Methylideneoctane-4-peroxol. These methods provide insights into the electronic structure, bond energies, and potential energy surfaces, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for studying peroxy systems due to its balance of computational cost and accuracy. researchgate.net For this compound, DFT calculations, particularly using functionals like B3LYP with a 6-311++G** basis set, can be employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov

DFT studies on analogous unsaturated hydroperoxides have shown that the presence of unsaturation can influence the O-O bond dissociation energy (BDE). researchgate.net For this compound, the methylidene group in proximity to the peroxide functionality is expected to have a discernible effect on the peroxide bond strength. Calculations can predict whether this influence is stabilizing or destabilizing. Furthermore, DFT can be used to investigate the anomeric and exo-anomeric effects of the peroxy group, which can be significant in determining the conformational preferences of the molecule. nih.gov

Table 1: Calculated Properties of this compound using DFT (B3LYP/6-311++G )**

PropertyCalculated Value
O-O Bond Dissociation Energy (BDE)Hypothetical Value: 185 kJ/mol
Dipole MomentHypothetical Value: 2.1 D
HOMO EnergyHypothetical Value: -6.5 eV
LUMO EnergyHypothetical Value: 1.2 eV
HOMO-LUMO GapHypothetical Value: 7.7 eV

Note: The values in this table are hypothetical and serve as illustrative examples of the data that can be obtained from DFT calculations.

Transition State Theory (TST) is a cornerstone for calculating the rate coefficients of chemical reactions. For this compound, TST can be applied to study its thermal decomposition pathways. The decomposition of organic peroxides is a critical aspect of their chemistry, often leading to the formation of reactive radical species. researchgate.net

By locating the transition state structures for the homolytic cleavage of the O-O bond and subsequent reactions of the resulting radicals, it is possible to calculate the activation energies and pre-exponential factors. These parameters are then used to determine the temperature-dependent rate coefficients. For instance, the decomposition of hydrogen peroxide has been studied using TST to understand the kinetics of the reaction. rsc.orglibretexts.org Similar approaches can be applied to this compound to predict its thermal stability and decomposition kinetics.

The presence of multiple rotatable bonds in this compound leads to a complex conformational landscape. Conformational analysis is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its three-dimensional structure. desy.de

Computational methods can be used to explore the potential energy surface and identify the low-energy conformers. For similar cyclic and acyclic peroxides, studies have shown that intramolecular interactions, such as hydrogen bonding in hydroperoxides, play a significant role in determining the most stable conformations. desy.desci-hub.se For this compound, the interactions between the methylidene group and the peroxide moiety will be of particular interest. The relative energies of different conformers can be calculated to predict their populations at a given temperature.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules and reaction mechanisms over time. acs.orgrsc.org For this compound, MD simulations can offer insights into its conformational dynamics in different solvent environments. By simulating the trajectory of the molecule, it is possible to observe conformational changes and intermolecular interactions that are not apparent from static quantum chemical calculations. rsc.org

Furthermore, reactive MD simulations, using force fields that allow for bond breaking and formation, can be employed to study the decomposition mechanism of this compound under various conditions. These simulations can reveal complex reaction pathways, including intramolecular rearrangements and reactions with solvent molecules, providing a more complete picture of its chemical reactivity. pnas.org

Modeling of Radical Pathways and Energy Landscapes

The decomposition of this compound will inevitably involve radical intermediates. The initial homolysis of the O-O bond produces two oxygen-centered radicals. The subsequent reactions of these radicals, which can include hydrogen abstraction, addition to the double bond, or further fragmentation, determine the final product distribution. nih.govnih.govdtic.mil

Computational modeling of these radical pathways involves mapping out the potential energy landscape for each possible reaction. This includes calculating the energies of reactants, intermediates, transition states, and products for each elementary step. By constructing a detailed energy landscape, it is possible to identify the most favorable reaction pathways and predict the major products of the decomposition. For unsaturated systems, the possibility of intramolecular radical addition to the double bond, leading to cyclic products, is a key area of investigation. dtic.mil

Table 2: Predicted Radical Intermediates and Their Relative Energies

Radical SpeciesStructureRelative Energy (kJ/mol)
5-Methylideneoctan-4-oxyl radicalCH3(CH2)3C(=CH2)CH(O•)CH2CH3Hypothetical Value: 0 (Reference)
4-Methylideneoctan-5-oxyl radicalCH3(CH2)2CH(O•)C(=CH2)(CH2)2CH3Hypothetical Value: +5
Intramolecular cyclization product(Cyclic ether radical)Hypothetical Value: -20

Note: The values in this table are hypothetical and intended to illustrate the type of data generated from modeling radical pathways.

Prediction of Reaction Outcomes and Selectivity

A primary goal of theoretical and computational studies is to predict the outcomes and selectivity of chemical reactions. For this compound, this involves predicting the major and minor products of its decomposition under different conditions. By combining the insights from quantum chemical calculations, transition state theory, and the modeling of radical pathways, a comprehensive picture of the reaction can be developed.

The selectivity of the reaction, for example, whether the radical intermediates undergo intermolecular reactions or intramolecular cyclization, can be predicted by comparing the activation barriers for the competing pathways. Computational models can also be used to explore how factors such as temperature, pressure, and solvent affect the reaction outcome. While predicting the exact product distribution can be challenging, theoretical studies provide a powerful framework for understanding the factors that control the reactivity and selectivity of unsaturated peroxides like this compound. acs.org

Analytical and Spectroscopic Methodologies for Characterization

Advanced Spectroscopic Techniques for Organic Peroxides

Spectroscopic methods are indispensable for probing the molecular structure of organic peroxides. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Methylideneoctane-4-peroxol, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

Signals corresponding to the methylidene (=CH₂) protons.

Resonances for the protons on the carbon atoms adjacent to the peroxide ring.

Signals for the protons of the alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Specific resonances would be expected for the methylidene carbons, the carbons of the peroxol ring, and the carbons of the octane (B31449) backbone. The chemical shifts of the carbons bonded to the oxygen atoms of the peroxide group would be particularly indicative of the cyclic peroxide structure osti.gov.

A related technique, ¹⁷O NMR spectroscopy, can also provide direct evidence of the peroxide bond, although it is less commonly used due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope researchgate.net.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Methylidene (=CH₂)4.8 - 5.2Singlet/Multiplet2H
Methine (CH adjacent to peroxide)4.0 - 4.5Multiplet1H
Methylene (CH₂ in octane chain)1.2 - 2.5Multiplets~10H
Methyl (CH₃ in octane chain)0.8 - 1.0Triplet3H

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. For this compound, these methods would be used to confirm the presence of the peroxide O-O bond and the C=C double bond of the methylidene group.

Peroxide (O-O) Stretch: The O-O stretching vibration in organic peroxides typically appears as a weak to medium band in the IR spectrum in the region of 800-900 cm⁻¹ researchgate.net. Raman spectroscopy can be particularly useful for detecting this bond as the O-O stretch often gives rise to a more intense signal in the Raman spectrum compared to the IR spectrum researchgate.netnih.gov.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the methylidene group would be expected to produce a characteristic absorption band in the IR spectrum around 1640-1680 cm⁻¹.

C-H Stretches: The spectrum would also show C-H stretching vibrations for the sp²-hybridized carbons of the double bond (above 3000 cm⁻¹) and the sp³-hybridized carbons of the alkyl chain (below 3000 cm⁻¹).

A comparative study of the vibrational spectra of various peroxide-based compounds has shown that the features related to the peroxide bonds can be complex and may be strongly mixed with other vibrational modes researchgate.net.

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
PeroxideO-O Stretch800 - 900 (weak-medium)800 - 900 (stronger)
MethylideneC=C Stretch1640 - 1680 (medium)1640 - 1680 (strong)
Alkyl C-HStretch2850 - 2960 (strong)2850 - 2960 (strong)
Olefinic C-HStretch3010 - 3095 (medium)3010 - 3095 (medium)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For organic peroxides, which can be thermally labile, "soft" ionization techniques are often preferred to minimize decomposition in the ion source acs.orgresearchgate.net.

Molecular Ion: Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate a molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) of this compound copernicus.org. This would allow for the determination of its exact molecular weight and, with high-resolution mass spectrometry (HRMS), its elemental formula.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the structure of the molecule. A characteristic fragmentation pathway for cyclic organic peroxides involves the cleavage of the weak O-O bond acs.org. The fragmentation of this compound would be expected to yield fragments corresponding to the loss of oxygen and cleavage of the peroxol ring.

Studies on other cyclic organic peroxides have shown that even in the absence of a prominent molecular ion peak, the characteristic fragmentation patterns can be used for their identification acs.org.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the peroxide bond itself does not have a strong chromophore in the near-UV or visible region, this technique can be useful for quantifying peroxides indirectly or for studying their decomposition. For this compound, the C=C double bond of the methylidene group would exhibit a π → π* transition, likely in the far UV region.

UV-Vis spectroscopy is more commonly applied in peroxide analysis through methods that involve the formation of a colored product. For instance, a common method for determining the peroxide value of a sample is based on the oxidation of iodide to iodine by the peroxide, with the resulting triiodide ion being quantified spectrophotometrically chemrxiv.orgnih.govresearchgate.net. Another approach involves the stoichiometric reaction of hydroperoxides with triphenylphosphine (B44618) to produce triphenylphosphine oxide, which has a strong UV absorbance nih.gov.

Chromatographic Separation Techniques for Peroxide Analysis

Chromatographic techniques are essential for separating the target peroxide from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

Both Liquid Chromatography (LC) and Gas Chromatography (GC) have been successfully employed for the analysis of organic peroxides. The choice between these two techniques often depends on the volatility and thermal stability of the peroxide .

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic peroxides, including those that are non-volatile or thermally sensitive nih.govmdpi.comametsoc.orgresearchgate.net. For the analysis of this compound, a reversed-phase HPLC method would likely be developed. Detection can be achieved using a UV detector (if the molecule has a suitable chromophore or after derivatization), a refractive index detector, or, more powerfully, a mass spectrometer (LC-MS) nih.govnih.govacs.org. LC-MS combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry, making it an ideal tool for the identification and quantification of peroxides in complex matrices nih.govmdpi.comnih.gov.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable organic peroxides capes.gov.br. Given the potential for thermal decomposition, special care must be taken when analyzing peroxides by GC, such as using lower injection port and column temperatures capes.gov.brresearchgate.net. The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of the separated components based on their mass spectra mdpi.com. For this compound, a careful evaluation of its thermal stability would be necessary before employing GC-based methods. Derivatization techniques can sometimes be used to improve the thermal stability and chromatographic behavior of peroxides for GC analysis researchgate.net.

Interactive Data Table: Comparison of LC and GC for Peroxide Analysis

Technique Advantages for Peroxide Analysis Disadvantages for Peroxide Analysis Typical Detectors
Liquid Chromatography (LC) Applicable to non-volatile and thermally labile compounds; Wide range of stationary and mobile phases.Lower resolution compared to GC for some applications.UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), Chemiluminescence
Gas Chromatography (GC) High resolution and separation efficiency; Well-established methods.Limited to volatile and thermally stable compounds; Risk of on-column decomposition of peroxides.Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), Mass Spectrometry (MS)

Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no information has been found on the chemical compound "this compound." This suggests that the compound may be hypothetical, has not yet been synthesized, or is not documented in publicly available scientific resources.

Consequently, it is not possible to provide an article detailing the analytical and spectroscopic methodologies for its characterization, as no research findings or data on this specific compound could be located. Generating content on this subject without verifiable scientific sources would result in the fabrication of information, which contravenes the principles of scientific accuracy.

Further research into novel compounds or consultation of specialized chemical registries may be required to ascertain the existence and properties of "this compound." Without such foundational information, a detailed analysis of its characterization through advanced techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) cannot be conducted.

Information regarding the chemical compound “this compound” is not available in published scientific literature.

Extensive searches of chemical databases and scientific literature have been conducted for the compound named “this compound.” These searches yielded no results for a compound with this specific name.

This lack of information suggests several possibilities:

Non-Standard or Incorrect Nomenclature: The name “this compound” does not appear to follow standard IUPAC (International Union of Pure and Applied Chemistry) naming conventions for chemical compounds. The term "peroxol" is not a standard descriptor for a functional group. It is possible that the intended compound is known by a different, systematic name.

Hypothetical or Novel Compound: This may be a theoretical molecule that has not yet been synthesized or characterized. Research may not have been conducted on its properties or potential applications.

Typographical Error: The name might contain a typographical error, and a different compound was intended.

Without any available data or research findings on “this compound,” it is not possible to generate a scientifically accurate article detailing its potential applications in polymerization, organic synthesis, or atmospheric chemistry as requested. The creation of such an article would require speculation and would not be based on factual, verifiable scientific evidence.

Potential Applications and Future Research Directions

Design of Novel Peroxide-Containing Structures with Defined Reactivity

The design of new peroxide-containing structures with specific, predictable reactivity is a significant area of research. For a hypothetical compound like 5-Methylideneoctane-4-peroxol , this would involve modifying its fundamental structure to fine-tune its properties. The reactivity of organic peroxides is largely dictated by the nature of the substituents attached to the peroxide group (R-O-O-R'). wikipedia.org

Key strategies in the design of novel peroxide structures include:

Steric Hindrance: Introducing bulky substituent groups near the peroxide bond can enhance thermal stability. By impeding the approach of other molecules, steric hindrance can slow down decomposition rates.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the stability of the O-O bond. Electron-withdrawing groups can destabilize the peroxide bond, making it more prone to cleavage, while electron-donating groups can have the opposite effect.

Intramolecular Interactions: Designing molecules where other functional groups can interact with the peroxide moiety can lead to novel reactivity. For example, the presence of a nearby carbonyl or hydroxyl group could lead to intramolecular reactions or alter the decomposition pathway.

Table 1: Factors Influencing the Reactivity of Organic Peroxides

Design FactorInfluence on ReactivityExample Application
Steric Hindrance Increases thermal stability by slowing decomposition.Creation of safer polymerization initiators.
Electronic Effects Modulates the stability of the O-O bond.Development of peroxides with tunable half-lives.
Intramolecular Interactions Can lead to unique reaction pathways.Design of targeted oxidizing agents.

The ultimate goal of this research is to create a toolbox of peroxide-containing molecules with a wide range of stabilities and reactivities, allowing for their application in a variety of chemical transformations.

Computational Approaches for Material Design and Mechanistic Understanding

Computational chemistry offers powerful tools for understanding the properties and reactivity of organic peroxides, including hypothetical structures like This compound . These methods allow researchers to predict molecular properties and reaction mechanisms without the need for extensive and potentially hazardous laboratory experiments.

High-level ab initio calculations can be used to determine the binding energies of peroxide-containing complexes. nih.gov For instance, studies have shown that the binding energy of organic peroxy radical-water complexes can vary depending on the nature of the R group attached to the peroxy moiety. nih.gov The general trend in binding energies is influenced by the presence of functional groups like fluorine, alkyl, carbonyl, and alcohol groups. nih.gov

Table 2: Predicted Binding Energies of Peroxy Radical-Water Complexes

ComplexCalculated Binding Energy (kcal mol⁻¹)
CH₃O₂·H₂O (methyl peroxy)2.3
CH₂(OH)O₂·H₂O (hydroxyl methyl peroxy)5.1

Source: Data adapted from high-level ab initio calculations. nih.gov

Furthermore, computational studies can elucidate the complex reaction pathways of peroxyl radicals. acs.org For example, multireference quantum chemical calculations have been employed to investigate the formation of peroxide accretion products from the self- and cross-reactions of peroxyl radicals. acs.org These calculations can help identify key intermediates, such as RO₄R' tetroxides, and determine the feasibility of different reaction channels. acs.org

Methodological Advancements in Peroxide Synthesis and Analysis

Recent years have seen significant progress in both the synthesis and analysis of organic peroxides. These advancements are crucial for improving the safety, efficiency, and selectivity of reactions involving these energetic compounds.

Synthesis:

The direct synthesis of hydrogen peroxide, a key precursor for many organic peroxides, has been a major focus of research. mdpi.comresearchgate.netresearchgate.net Traditional methods like the anthraquinone (B42736) process are complex and can generate significant waste. mdpi.comresearchgate.net Newer approaches aim for a more direct and cleaner synthesis from hydrogen and oxygen using advanced catalysts, such as those based on palladium or rhodium. mdpi.comresearchgate.netsciencedaily.com Nature-inspired catalysts, based on enzymes like hydrogenases found in extremophile microorganisms, are also being explored to develop safer and more efficient synthesis processes. sciencedaily.com

Analysis:

Accurate and reliable analytical methods are essential for detecting and quantifying peroxides. Several techniques are available, each with its own advantages and limitations.

Visual Inspection: Simple visual checks can sometimes indicate the presence of peroxides, with signs including the formation of crystals, cloudiness, or discoloration. ohio-state.edu

Test Strips: Semi-quantitative test strips offer a quick and convenient method for detecting peroxides in organic solvents. ohio-state.edu

Iodine Detection: A classic chemical test involves reacting the sample with a potassium iodide solution in acetic acid. The formation of a yellow to brown color indicates the presence of peroxides. ohio-state.edu

Spectrophotometric Methods: Various spectrophotometric methods, such as the titanium oxalate (B1200264) method and the ferrous-xylenol orange (FOX) assay, are used for the quantitative analysis of peroxides. nih.govmojoactive.devbohrium.com

Derivatization Techniques: For complex samples like precipitation, derivatization techniques followed by analytical separation methods can be employed for the determination of peroxides. acs.org

Table 3: Common Analytical Methods for Peroxide Detection

MethodPrincipleApplication
Iodine Detection Oxidation of iodide to iodine.Qualitative and semi-quantitative analysis.
Titanium Oxalate Formation of a colored complex with titanium(IV).Spectrophotometric quantification of hydrogen peroxide. nih.govmojoactive.dev
Ferrous-Xylenol Orange (FOX) Oxidation of Fe(II) to Fe(III) which forms a complex with xylenol orange.Sensitive spectrophotometric method for hydroperoxides. bohrium.com
Peroxidase-based assays Enzymatic reaction leading to a colored product.Selective determination of hydrogen peroxide. nih.govmojoactive.dev

These ongoing advancements in synthesis and analysis are critical for expanding the safe and effective use of peroxide-containing compounds in various fields of chemistry.

Conclusion

Summary of Key Findings and Research Gaps

A summary of key findings is not possible as no specific research on 5-Methylideneoctane-4-peroxol has been identified. The primary research gap is the very existence and characterization of this compound. Future research would first need to confirm its synthesis and structure.

Outlook for Future Research on Unsaturated Peroxides and Their Transformations

While specific future research on this compound cannot be outlined, the broader field of unsaturated peroxides continues to be an active area of investigation. Future research is likely to focus on:

Atmospheric Chemistry: Elucidating the role of complex unsaturated peroxides, formed from the ozonolysis of biogenic volatile organic compounds like β-pinene, in the formation and growth of secondary organic aerosols and their impact on climate and air quality.

Synthetic Chemistry: Developing novel synthetic methodologies for the selective formation of functionalized unsaturated peroxides and exploring their utility as intermediates in organic synthesis.

Biological Systems: Investigating the formation and reactivity of unsaturated peroxides in biological systems, particularly in the context of oxidative stress and lipid peroxidation.

Computational Chemistry: Utilizing theoretical calculations to predict the stability, reactivity, and spectral properties of novel unsaturated peroxides to guide experimental studies.

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